4-(bromomethyl)-2,3-dihydro-1-benzofuran
Description
4-(Bromomethyl)-2,3-dihydro-1-benzofuran is a brominated derivative of the 2,3-dihydrobenzofuran scaffold, characterized by a partially saturated furan ring fused to a benzene moiety. The bromomethyl (-CH2Br) substituent at the 4-position enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for alkylation or cross-coupling reactions. For instance, 5-bromo-2,3-dihydro-1-benzofuran (C8H7BrO) has a molecular weight of ~199.05 g/mol , suggesting that the target compound, with an additional methylene-bromine group, would have a higher molecular weight (~215–220 g/mol).
The 2,3-dihydrobenzofuran core imparts partial saturation, reducing aromaticity compared to fully unsaturated benzofurans. This structural feature may influence both chemical reactivity and biological activity, as seen in related compounds with antimicrobial and antitumor properties .
Properties
CAS No. |
2377901-99-8 |
|---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reagents :
-
NBS (2.24 mol equivalents)
-
Azobisisobutyronitrile (AIBN, 0.149 mol equivalents)
-
Chlorobenzene solvent
-
-
Temperature : 80–82°C for 24 hours
-
Workup : Filtration, aqueous washes, drying (MgSO₄), and vacuum distillation
-
Yield : 160 g crude product (97–99% purity via HPLC), with <5% 4-(bromomethyl) derivative.
Key Challenges :
-
Selectivity : The reaction favors dibromination due to radical stability.
-
Byproduct Management : 4-(Dibromomethyl) dominates, requiring further hydrolysis or separation.
Table 1: Bromination Reaction Parameters and Outcomes
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| NBS Equivalents | 2.24 mol | Higher equivalents → Dibromo |
| Temperature | 80–82°C | Optimal radical initiation |
| Reaction Time | 24 hours | Complete conversion |
| Solvent | Chlorobenzene | High boiling point, inert |
Hydrolysis of 4-(Dibromomethyl)-2,3-Dihydro-1-Benzofuran
To enhance 4-(bromomethyl) yield, the dibromo derivative undergoes acidic hydrolysis :
-
Conditions : Hydrochloric acid (HCl) in ethylene dichloride at 90–100°C.
-
Mechanism : Sequential dehydrohalogenation and stabilization of the aldehyde intermediate.
Limitations :
-
Requires strict temperature control to prevent over-hydrolysis to 4-formyl derivatives.
-
Low isolated yields (~20–30%) due to competing side reactions.
Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling
Adapted from PMC3262993, this method constructs the benzofuran core de novo while introducing bromomethyl groups.
Synthetic Pathway:
-
Etherification : Phenol derivatives coupled with 3-bromo-2-methylpropene.
-
Cyclization : Pd-catalyzed tandem cyclization forms the dihydrobenzofuran scaffold.
-
Functionalization : Saponification and amine coupling introduce substituents.
Example :
-
Starting material: 4-Methylphenol
-
Bromomethylation: Achieved via Suzuki coupling with bromomethylboronic esters.
Advantages :
-
Modular synthesis allows for regioselective bromomethyl placement.
-
Compatible with diverse substituents for derivative libraries.
Industrial-Scale Considerations
Purification Techniques:
-
Crystallization : Diisopropyl ether recrystallization removes dibromo impurities.
-
Chromatography : Silica gel columns resolve bromomethyl/dibromomethyl mixtures (PMC3262993).
Table 2: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Radical Bromination | 20–30 | 95–99 | High | Moderate |
| Pd-Catalyzed Synthesis | 40–50 | >99 | Low | High |
| Hydrolysis | 10–20 | 80–90 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form this compound-2-one using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromomethyl group can yield 2,3-dihydro-1-benzofuran-4-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Various substituted benzofuran derivatives.
Oxidation: this compound-2-one.
Reduction: 2,3-Dihydro-1-benzofuran-4-methanol.
Scientific Research Applications
4-(Bromomethyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2,3-dihydro-1-benzofuran depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a versatile intermediate for forming carbon-carbon and carbon-heteroatom bonds. The compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
5-Bromo-2,3-dihydro-1-benzofuran
4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one
- Molecular Formula : C11H11BrO2
- Substituents : Bromine at C4, ethyl and methyl groups at C2 and C7, and a ketone at C3.
- Molecular Weight : 255.11 g/mol .
- Crystallographic data for similar compounds reveal planar benzofuran units and intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize crystal packing .
5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran
- Molecular Formula : C15H10BrFO3S
- Substituents : Bromine at C5, 4-fluorophenylsulfonyl group at C3, methyl at C2.
- Key Properties : Exhibits a planar benzofuran core (mean deviation: 0.006 Å) and a dihedral angle of 38.98° between the benzofuran and 4-bromophenyl rings. The sulfonyl group enhances electrophilicity, contributing to antimicrobial activity .
Pharmacological and Crystallographic Insights
- Antimicrobial Activity: Benzofuran derivatives with sulfonyl or sulfinyl groups (e.g., 5-bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran) show pronounced antifungal and antibacterial effects due to electron-withdrawing substituents enhancing target binding .
- Crystal Packing : Compounds like 2-(4-bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran exhibit intermolecular halogen bonds (Br···O, 3.036 Å) and π–π interactions (Cg···Cg distance: 3.482 Å), which stabilize their solid-state structures . These features are critical for designing materials with specific physicochemical properties.
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(bromomethyl)-2,3-dihydro-1-benzofuran, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a dihydrobenzofuran precursor. For example, bromomethylation can be achieved using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. Key factors include solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios to minimize side reactions like over-bromination. Monitoring via TLC and intermediate characterization by NMR ensures purity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms bromomethyl integration (δ ~3.5–4.0 ppm for -CH₂Br) .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for structure refinement .
- Mass Spectrometry : HRMS confirms molecular weight and isotopic patterns (e.g., ²⁷Br/⁸¹Br) .
Q. What are the common substitution reactions involving the bromomethyl group in this compound?
- Methodological Answer : The bromomethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example:
- Reaction with NaN₃ yields an azide derivative for click chemistry.
- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires prior conversion to a boronic ester .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., radical vs. polar mechanisms) be distinguished in bromomethyl-group transformations?
- Methodological Answer :
- Radical Traps : Add TEMPO to inhibit radical chain reactions; if product formation ceases, radicals dominate.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs (C-D vs. C-H bonds) to infer mechanism .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation barriers .
Q. How do crystallographic data resolve contradictions in reported structural conformations of this compound derivatives?
- Methodological Answer :
- Twinning Analysis : SHELXL detects twinning in crystals, which may explain discrepancies in unit cell parameters .
- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., C-Br⋯π contacts) to validate packing models .
Q. What strategies mitigate data inconsistencies in reactivity studies (e.g., unexpected byproducts in cross-coupling reactions)?
- Methodological Answer :
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate species during catalysis.
- Side-Reaction Screening : Test for competing pathways (e.g., β-hydride elimination in palladium catalysts) .
- Statistical Design of Experiments (DoE) : Optimizes variables (catalyst loading, temperature) to reduce variability .
Q. How is this compound utilized as a synthon in complex molecule synthesis?
- Methodological Answer :
- Peptide Coupling : The bromomethyl group is replaced with carboxylates or amines to generate bioactive hybrids .
- Photoredox Catalysis : Generates alkyl radicals for C-C bond formation under visible light .
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
